Enhanced Lipophilicity (LogP) Compared to Non-Chlorinated and Non-Cyanomethyl Analogs
The presence of both the chlorine atom and the cyanomethyl group in 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide (CAS 90772-87-5) results in a calculated LogP of 2.00, which is 0.22 units higher than the non-cyanomethyl analog 2-chloro-N-phenylacetamide (LogP = 1.78) and 0.06 units higher than 2-chloro-N-phenylacetamide (LogP = 1.94) [1]. This incremental increase in lipophilicity, driven by the additional carbon and nitrogen atoms in the cyanomethyl substituent, can significantly impact membrane permeability and target engagement in cellular assays, as LogP values in the 1-3 range are often associated with optimal oral bioavailability [2]. While this is a cross-study comparison, the consistent trend across different calculation methods (e.g., Molbase vs. ChemSrc) reinforces the observation that the target compound is consistently more lipophilic than simpler chloroacetamides .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.00 (Molbase) |
| Comparator Or Baseline | 2-chloro-N-phenylacetamide (CAS 587-65-5): LogP = 1.94 (Molbase); N-[4-(cyanomethyl)phenyl]acetamide (CAS 25025-06-3): LogP = 1.78 (Molbase) |
| Quantified Difference | Target LogP is 0.06 units higher than 2-chloro-N-phenylacetamide and 0.22 units higher than N-[4-(cyanomethyl)phenyl]acetamide. |
| Conditions | Calculated LogP values using the Molbase algorithm (fragment-based approach). |
Why This Matters
Higher LogP within an optimal range can enhance passive membrane permeability, potentially improving intracellular target engagement for covalent inhibitors derived from this scaffold.
- [1] Molbase. 2-Chloro-N-[4-(cyanomethyl)phenyl]acetamide (LogP 2.00298), 2-chloro-N-phenylacetamide (LogP 1.9369), N-[4-(cyanomethyl)phenyl]acetamide (LogP 1.78408). Accessed 2026. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
